![molecular formula C18H19FN2O B4942619 2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and condensation processes. For example, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved, and its structure was confirmed by X-ray single-crystal diffraction, indicating the feasibility of synthesizing complex benzamide derivatives with specific substitutions (Wei Li et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically analyzed using X-ray crystallography, providing detailed information about the atomic arrangement and spatial configuration. The study by Wei Li et al. (2008) on a related compound revealed a monoclinic space group with specific dimensions, illustrating the compound's solid-state structure.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including interactions with metal ions, changes in pH, and solvent polarity effects. These reactions can significantly influence the compound's fluorescent properties and binding capabilities, as demonstrated in studies on similar benzamide-based compounds. For example, solvent polarity was shown to reconfigure fluorescent logic gates in benzamide derivatives, indicating the sensitivity of these compounds to their chemical environment (Gabriel Gauci & David C. Magri, 2022).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insight into the compound's stability and potential interactions in the solid state.
Chemical Properties Analysis
The chemical properties of 2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide, including reactivity, stability, and interaction with biological receptors, can be inferred from related studies. For instance, benzamide derivatives have been evaluated for their antimicrobial activity, indicating their potential utility in pharmaceutical applications (B. Priya et al., 2005).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, contributing to their diverse therapeutic applications .
properties
IUPAC Name |
2-fluoro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-3-2-6-16(17)18(22)20-14-8-10-15(11-9-14)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDITWOFGYZSNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide |
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